{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid

Catalog No.
S6612042
CAS No.
1211452-25-3
M.F
C10H18ClN5O2
M. Wt
275.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-...

CAS Number

1211452-25-3

Product Name

{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid

IUPAC Name

2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetic acid;hydrochloride

Molecular Formula

C10H18ClN5O2

Molecular Weight

275.73 g/mol

InChI

InChI=1S/C10H17N5O2.ClH/c1-8-2-4-14(5-3-8)6-9-11-12-13-15(9)7-10(16)17;/h8H,2-7H2,1H3,(H,16,17);1H

InChI Key

BXOATJZYCWZXNP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC2=NN=NN2CC(=O)O.Cl

Canonical SMILES

CC1CCN(CC1)CC2=NN=NN2CC(=O)O.Cl

{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid is a synthetic organic compound characterized by its unique structure that includes a tetrazole ring and a piperidine moiety. Its molecular formula is C₁₀H₁₇N₅O₂, and it has a molecular weight of approximately 239.27 g/mol. The compound is known for its potential biological activities and applications in medicinal chemistry, particularly as a pharmacological agent .

The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, contributing to its chemical reactivity and biological properties. The presence of the 4-methylpiperidine group enhances its lipophilicity, potentially improving membrane permeability and biological activity .

  • Tetrazoles: Some tetrazoles can be explosive or shock-sensitive [].
  • Acids: The acetic acid moiety can cause irritation or corrosion upon contact with skin or eyes.

The chemical reactivity of {5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid can be attributed to the functional groups present within its structure. Key reactions include:

  • Acid-base reactions: The acetic acid component can participate in protonation and deprotonation reactions, influencing its solubility and reactivity in different environments.
  • Nucleophilic substitutions: The nitrogen atoms in the tetrazole ring can act as nucleophiles, allowing for various substitution reactions that may lead to the formation of derivatives with altered biological properties.
  • Condensation reactions: The compound may undergo condensation with other reactive species, forming more complex molecules that could exhibit enhanced pharmacological effects .

{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid has shown promising biological activities in preliminary studies. It has been investigated for its potential as an:

  • Antimicrobial agent: Exhibiting activity against various bacterial strains.
  • Anticancer compound: Potentially inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory agent: Reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The synthesis of {5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid typically involves several steps:

  • Formation of the tetrazole ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions.
  • Alkylation with piperidine: The intermediate tetrazole can be alkylated using 4-methylpiperidine to introduce the piperidine moiety.
  • Carboxylic acid formation: The final step involves converting the intermediate into the acetic acid derivative, often through oxidation or carboxylation reactions .

This compound has several applications in research and industry:

  • Pharmaceutical development: As a lead compound for developing new drugs targeting infectious diseases and cancer.
  • Biochemical research: Utilized in studies exploring the mechanisms of action of tetrazole-containing compounds.
  • Chemical probes: Employed as a tool in studying biological pathways related to inflammation and microbial resistance .

Interaction studies have indicated that {5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid may interact with various biological targets:

  • Enzyme inhibition: Potentially inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Receptor binding: Exhibiting affinity for certain receptors, suggesting its role as a modulator in receptor-mediated signaling pathways .

These interactions are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential.

Several compounds share structural similarities with {5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid. Here are some notable examples:

Compound NameStructureBiological Activity
1H-TetrazoleSimple tetrazole structureAntimicrobial, anticancer
4-MethylpiperidinePiperidine derivativeNeuroactive properties
5-(Aminomethyl)-1H-tetrazoleAmino-substituted tetrazolePotential anti-inflammatory effects

The uniqueness of {5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid lies in its combination of both the tetrazole and piperidine functionalities, which may enhance its pharmacological profile compared to simpler derivatives. This structural complexity allows for diverse interactions within biological systems, making it a valuable candidate for further research and development .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

275.1149025 g/mol

Monoisotopic Mass

275.1149025 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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